REACTION_SMILES
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[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14].[Cl:15][c:16]1[c:17]([C:18](=[O:19])[Cl:20])[cH:21][cH:22][cH:23][c:24]1[Cl:25].[Cl:26][CH2:27][Cl:28].[NH:1]1[C:2](=[O:7])[CH2:3][NH:4][CH2:5][CH2:6]1.[Na+:33].[O-:29][C:30]([OH:31])=[O:32]>>[NH:1]1[C:2](=[O:7])[CH2:3][N:4]([C:18]([c:17]2[c:16]([Cl:15])[c:24]([Cl:25])[cH:23][cH:22][cH:21]2)=[O:19])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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O=C1CN(C(=O)c2cccc(Cl)c2Cl)CCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |